molecular formula C12H12F3N5 B5856395 N-(2,4-dimethylphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine

N-(2,4-dimethylphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine

Cat. No. B5856395
M. Wt: 283.25 g/mol
InChI Key: FLLMIGCTGPOQHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethylphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine, commonly known as DMTF, is a potent and selective inhibitor of the c-Met receptor tyrosine kinase. It is a small molecule that has shown promising results in preclinical studies as a potential anticancer agent.

Mechanism of Action

DMTF exerts its anticancer effects by selectively inhibiting the c-Met receptor tyrosine kinase. This kinase is overexpressed in many types of cancer cells and plays a key role in tumor growth, invasion, and metastasis. By inhibiting c-Met, DMTF blocks the signaling pathways that promote cancer cell survival and proliferation. DMTF has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DMTF has been shown to have low toxicity and good pharmacokinetic properties in preclinical studies. It is rapidly absorbed after oral administration and has a half-life of approximately 6 hours. DMTF is primarily metabolized by the liver and excreted in the urine. In terms of biochemical effects, DMTF has been shown to inhibit c-Met phosphorylation and downstream signaling pathways in cancer cells. Physiologically, DMTF has been shown to inhibit tumor growth and metastasis in preclinical models of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of DMTF is its selectivity for the c-Met receptor tyrosine kinase. This allows for targeted inhibition of cancer cells without affecting normal cells. DMTF has also shown good pharmacokinetic properties and low toxicity in preclinical studies. However, one limitation of DMTF is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

Future research on DMTF could focus on several areas. One area of interest is the development of more efficient synthesis methods for DMTF. Another area of interest is the identification of biomarkers that could predict response to DMTF treatment in cancer patients. Additionally, further preclinical studies could explore the potential of DMTF as a therapy for other diseases, such as fibrosis and inflammation. Finally, clinical trials could be conducted to evaluate the safety and efficacy of DMTF in cancer patients.

Synthesis Methods

DMTF can be synthesized using a multi-step process. The first step involves the reaction of 2,4-dimethylphenyl hydrazine with 2,4,6-trifluoro-1,3,5-triazine to form 2,4-dimethylphenyl-6-trifluoromethyl-1,3,5-triazine-2,4-diamine. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to yield DMTF.

Scientific Research Applications

DMTF has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth and metastasis of various types of cancer cells, including lung, breast, and liver cancer. DMTF has also been shown to enhance the effectiveness of other anticancer drugs, such as paclitaxel and cisplatin. In addition, DMTF has shown promise as a potential therapy for other diseases, such as fibrosis and inflammation.

properties

IUPAC Name

2-N-(2,4-dimethylphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N5/c1-6-3-4-8(7(2)5-6)17-11-19-9(12(13,14)15)18-10(16)20-11/h3-5H,1-2H3,(H3,16,17,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLLMIGCTGPOQHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)N)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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